molecular formula C15H12ClN3 B11622770 (Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline

(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline

Cat. No.: B11622770
M. Wt: 269.73 g/mol
InChI Key: MLLDCINREPVMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group and an isoindole core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. One common method involves the reaction of 4-chloro-2-methylphenyl isocyanate with a suitable amine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Researchers study its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1Z)-N1-(4-CHLORO-2-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIIMINE apart from similar compounds is its unique isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C15H12ClN3/c1-9-8-10(16)6-7-13(9)18-15-12-5-3-2-4-11(12)14(17)19-15/h2-8H,1H3,(H2,17,18,19)

InChI Key

MLLDCINREPVMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

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